methyl}amino)acetate CAS No. 313267-11-7](/img/structure/B2824742.png)
Methyl 2-({[5-bromo-2-(2-bromobenzamido)phenyl](phenyl)methyl}amino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the specific arrangement of its constituent atoms and the bonds between them. It would likely exhibit the aromaticity of the benzene ring, the polarity of the amide and acetate groups, and the unique properties imparted by the bromine atoms .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The bromine atoms might be involved in electrophilic aromatic substitution reactions or could be replaced via nucleophilic substitution . The amide group could participate in condensation or hydrolysis reactions, and the ester group could be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific molecular structure. These might include its melting and boiling points, its solubility in various solvents, its density, and its spectral properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Approaches : Research has been conducted on the synthesis of various chemical structures, including thiosemicarbazides, triazoles, and Schiff bases, showcasing methodologies that could potentially apply to the synthesis and reactions of compounds like methyl 2-({5-bromo-2-(2-bromobenzamido)phenylmethyl}amino)acetate. These compounds exhibit antihypertensive α-blocking activity, indicating the potential for diverse biological applications (Abdel-Wahab et al., 2008).
- Crystal Structures : Studies on crystal structures of related compounds, such as methyl 3,5-dimethylbenzoate and 3,5-bis(bromomethyl)phenyl acetate, help in understanding the molecular arrangement and potential intermolecular interactions, which are crucial for designing drugs and materials with desired properties (Ebersbach et al., 2022).
Potential Biological Activity
- Antiprotozoal Agents : Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, synthesized from related bromo-substituted precursors, showed strong DNA affinities and significant in vitro activity against T. b. rhodesiense and P. falciparum. This suggests that similar structures could be explored for their antiprotozoal activities, highlighting the potential of methyl 2-({5-bromo-2-(2-bromobenzamido)phenylmethyl}amino)acetate derivatives in medicinal chemistry (Ismail et al., 2004).
Mechanistic Insights
- Reaction Mechanisms : Understanding the reaction mechanisms, such as those involved in the synthesis of selenium-containing heterocycles from isoselenocyanates, provides insights into how similar methodologies could be applied to the synthesis of complex molecules including those containing the methyl 2-({5-bromo-2-(2-bromobenzamido)phenylmethyl}amino)acetate framework. These insights are valuable for the development of new synthetic routes and the optimization of existing ones (Zhou et al., 2000).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future research on this compound could involve further exploration of its synthesis, its reactivity with other compounds, and its potential applications. This could include its use as a reagent in organic synthesis, its potential biological activity, or its role in the development of new materials .
Eigenschaften
IUPAC Name |
methyl 2-[[[5-bromo-2-[(2-bromobenzoyl)amino]phenyl]-phenylmethyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Br2N2O3/c1-30-21(28)14-26-22(15-7-3-2-4-8-15)18-13-16(24)11-12-20(18)27-23(29)17-9-5-6-10-19(17)25/h2-13,22,26H,14H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCSRDXYURFOKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Br2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
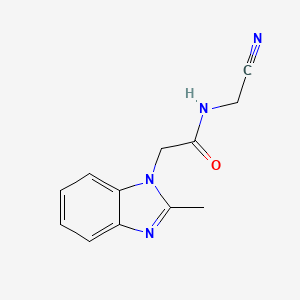
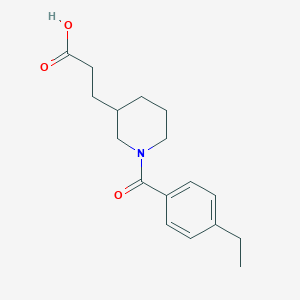
![3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N-propylbenzamide](/img/structure/B2824663.png)
![N-([2,4'-bipyridin]-4-ylmethyl)pyrazine-2-carboxamide](/img/structure/B2824664.png)
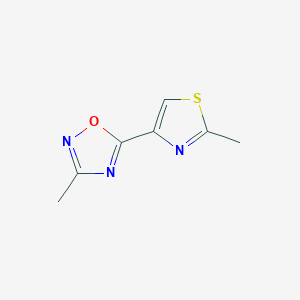
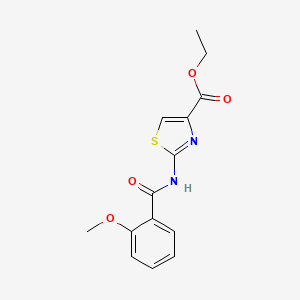
![2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2824670.png)
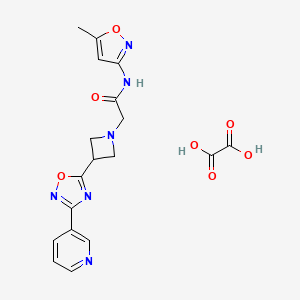
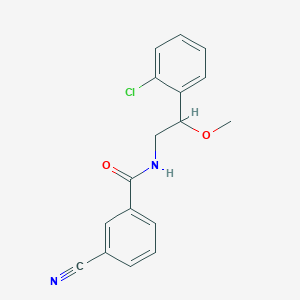

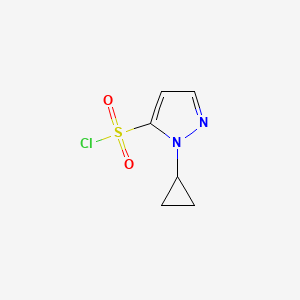
![Tert-butyl 3-[(2-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2824676.png)
![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2824681.png)
![3-[(3-chlorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
